N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a thiophene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the coupling of tryptamine derivatives with carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include:
Solvent: Dichloromethane or dimethylformamide
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the thiophene carboxamide structure can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its combination of an indole moiety, a methoxyphenyl group, and a thiophene carboxamide structure. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
CAS No. |
796090-49-8 |
---|---|
Molecular Formula |
C22H20N2O2S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H20N2O2S/c1-26-16-10-8-15(9-11-16)18(13-24-22(25)21-7-4-12-27-21)19-14-23-20-6-3-2-5-17(19)20/h2-12,14,18,23H,13H2,1H3,(H,24,25) |
InChI Key |
UWQANCXHPSBETI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.